molecular formula C20H34O2 B8055040 b-Cembrenediol

b-Cembrenediol

Cat. No.: B8055040
M. Wt: 306.5 g/mol
InChI Key: RIVKDDXPCFBMOV-YQXVXCPCSA-N
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Description

β-Cembrenediol (CAS 57605-81-9) is a bicyclic diterpenoid alcohol primarily isolated from tobacco (Nicotiana tabacum) leaves and smoke condensate. Its molecular formula is C20H34O2, with a molecular weight of 306.48 g/mol . Structurally, it belongs to the cembranoid family, characterized by a 14-membered macrocyclic ring system with two hydroxyl groups. β-Cembrenediol has garnered attention for its bioactive properties, including antitumor, neuroprotective, and antimicrobial activities. Notably, it inhibits tumor promotion by suppressing the Epstein-Barr virus early antigen and contributes to tobacco flavor through its degradation products .

Properties

IUPAC Name

(1R,3R,4Z,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13-/t18-,19+,20+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVKDDXPCFBMOV-YQXVXCPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC/C(=C\[C@@H](C[C@@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701063789
Record name beta-4,8,13-Duvatriene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701063789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57605-81-9
Record name beta-4,8,13-Duvatriene-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701063789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production of b-Cembrenediol is not widely established due to its complex synthesis and limited demand. advancements in biotechnological methods, such as metabolic engineering of yeast, have shown potential for scalable production .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound CAS Number Molecular Formula Solubility (Water) Stability in Acetonitrile
β-Cembrenediol 57605-81-9 C20H34O2 Poor Degrades rapidly
α-Cembrenediol 57605-80-8 C20H34O2 Poor Degrades rapidly
Carotol 465-28-1 C15H26O Moderate Stable
Thunbergol 136677-65-5 C20H32O Low Stable

Antimicrobial Activity

β-Cembrenediol demonstrates potent antimicrobial effects, particularly against Bacillus subtilis (MIC = 7 mg/mL), outperforming carotol and thunbergol in the same essential oil matrix . In contrast, α-cembrenediol shows broader but less specific activity in agricultural pest control .

Antioxidant Capacity

β-Cembrenediol exhibits strong hydroxyl radical scavenging activity, comparable to butylated hydroxytoluene (BHT), a synthetic antioxidant. This property is absent in α-cembrenediol, which primarily contributes to flavor rather than oxidative protection .

Anticancer Potential

Both isomers inhibit tumor promotion, but β-cembrenediol’s mechanism—targeting viral antigens—differs from α-cembrenediol’s apoptosis-inducing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-Cembrenediol
Reactant of Route 2
b-Cembrenediol

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